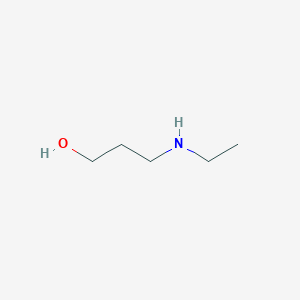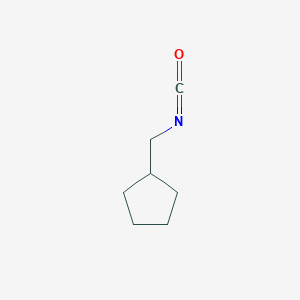
2-羟基-n-(4-甲氧基苯基)苯甲酰胺
概述
描述
2-Hydroxy-N-(4-methoxyphenyl)benzamide is an organic molecular entity . It is used in various applications and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide involves a reaction of p-aminophenol with 2-hydroxy-benzamide in the presence of stannous chloride . The reaction is carried out in ethyl acetate at a controlled stirring rate. After the reaction, the product is precipitated from the solution, separated, and recrystallized from an ethylenediamine solution .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-N-(4-methoxyphenyl)benzamide is represented by the linear formula C14H13NO3 . It has a molecular weight of 243.265 .Physical And Chemical Properties Analysis
2-Hydroxy-N-(4-methoxyphenyl)benzamide is a solid compound . It is white to pale yellow in color . The compound has a melting point of 155 °C .科学研究应用
分子结构分析和抗氧化特性
Demir 等人 (2015) 的一项研究调查了与 2-羟基-n-(4-甲氧基苯基)苯甲酰胺密切相关的化合物的分子结构,即 3-乙酰氧基-2-甲基-N-(4-甲氧基苯基)苯甲酰胺。该研究采用 X 射线单晶衍射、红外光谱和量子化学计算进行分析。它揭示了对该化合物分子几何结构、振动频率、电子性质和热力学性质的关键见解。此外,使用 DPPH 自由基清除试验确定了该化合物的抗氧化特性,这在其潜在生物学应用的背景下具有重要意义 (Demir et al., 2015).
β-受体阻滞剂中的物理化学性质
Stankovicová 等人 (2014) 对与 2-羟基-n-(4-甲氧基苯基)苯甲酰胺在结构上相关的 2-羟基-3-[2-(4-甲氧基苯基)乙氨基]丙基-4-[(烷氧羰基)氨基]苯甲酸酯的衍生物进行了研究。该研究的重点是了解它们的物理化学性质,如亲脂性、表面活性、吸附性、酸碱性质和紫外区的谱学特征。这些性质对于解释药物结构与生物活性之间的关系至关重要,特别是在 β-受体阻滞剂领域 (Stankovicová et al., 2014).
缓蚀研究
Mishra 等人 (2018) 探索了 N-苯基-苯甲酰胺衍生物(包括 N-(4-甲氧基苯基)苯甲酰胺)在酸性条件下对低碳钢缓蚀的应用。该研究包括计算和实验分析,展示了甲氧基取代基如何提高抑制效率。这项研究为此类化合物在保护金属免受腐蚀方面的潜在工业应用提供了宝贵的见解 (Mishra et al., 2018).
碱性水解机理
Jin 等人 (2011) 使用密度泛函理论 (DFT) 对与 2-羟基-n-(4-甲氧基苯基)苯甲酰胺在结构上相似的 N-(2-甲氧基苯基)苯甲酰胺的碱性水解机理进行了理论分析。这项研究对于了解此类化合物在碱性条件下的化学行为和反应机理非常重要,这在各种化学合成过程中具有影响 (Jin et al., 2011).
安全和危害
The safety data sheet for 2-Hydroxy-N-(4-methoxyphenyl)benzamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that similar compounds with a hydroxybenzyl backbone modification have been shown to prevent amide bond-mediated side-reactions by installing a removable group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .
属性
IUPAC Name |
2-hydroxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPRRFZUWYXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962225 | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-n-(4-methoxyphenyl)benzamide | |
CAS RN |
42043-11-8 | |
| Record name | N-(4-Methoxyphenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42043-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide,2-hydroxy-N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042043118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B3136581.png)
![N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine](/img/structure/B3136588.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)
![3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one](/img/structure/B3136596.png)




